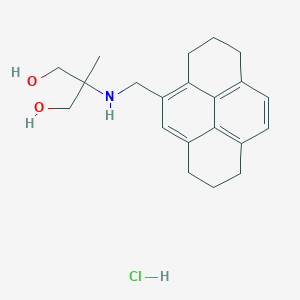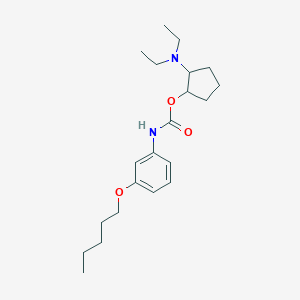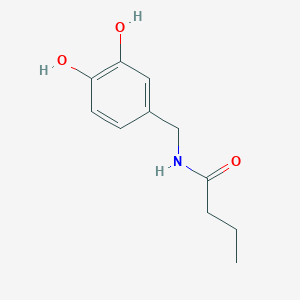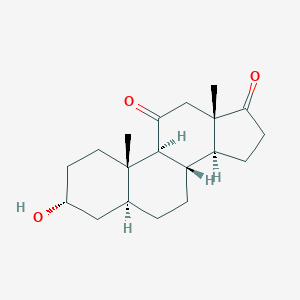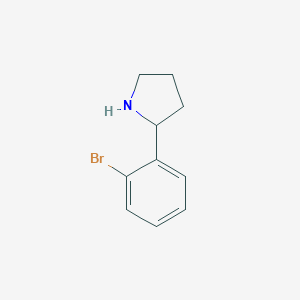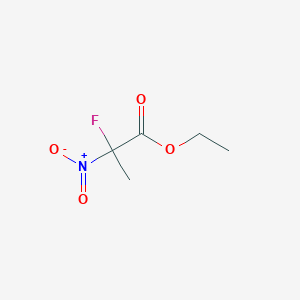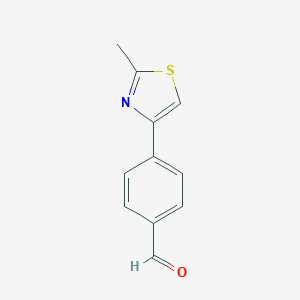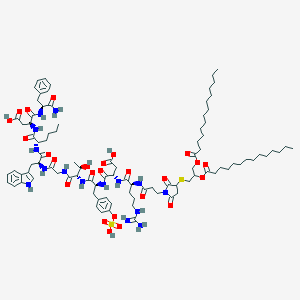
DM-Cck
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DM-Cck is a peptide that has been synthesized and studied for its potential applications in scientific research. This peptide has been found to have several biochemical and physiological effects, and its mechanism of action has been studied extensively.
Wirkmechanismus
DM-Cck acts on the cholecystokinin (CCK) receptor, which is a G protein-coupled receptor (GPCR) that is found in the brain and other tissues. DM-Cck binds to the CCK receptor and activates downstream signaling pathways, including the phospholipase C (PLC) pathway and the protein kinase C (PKC) pathway. These pathways are involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemische Und Physiologische Effekte
DM-Cck has several biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is involved in reward and motivation. DM-Cck has also been found to decrease anxiety and depression-like behaviors in animal models. In addition, DM-Cck has been found to have anti-tumor properties, as it has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DM-Cck has several advantages for lab experiments. It is a small peptide that is easy to synthesize and purify. DM-Cck also has a well-characterized mechanism of action, which makes it a useful tool for studying the CCK receptor and its downstream signaling pathways. However, DM-Cck also has some limitations for lab experiments. It has a short half-life, which can make it difficult to study in vivo. In addition, DM-Cck has a high affinity for the CCK receptor, which can make it difficult to study other GPCRs that may be involved in similar pathways.
Zukünftige Richtungen
There are several future directions for research on DM-Cck. One area of research is the development of DM-Cck analogs that have improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of research is the study of DM-Cck in combination with other drugs, such as antidepressants or chemotherapy drugs, to determine if it has synergistic effects. Finally, DM-Cck could be studied in human clinical trials to determine its potential therapeutic applications in the treatment of addiction, anxiety, depression, and cancer.
Synthesemethoden
DM-Cck is a peptide that is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids onto a solid support, which is then cleaved from the support to yield the final peptide. DM-Cck is synthesized using Fmoc chemistry, which involves the use of Fmoc-protected amino acids and a base-labile linker. The final product is purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
DM-Cck has been studied for its potential applications in scientific research. It has been found to have several applications in the field of neuroscience, including the study of addiction, anxiety, and depression. DM-Cck has also been studied for its potential applications in cancer research, as it has been found to have anti-tumor properties.
Eigenschaften
CAS-Nummer |
151705-73-6 |
|---|---|
Produktname |
DM-Cck |
Molekularformel |
C93H139N15O25S2 |
Molekulargewicht |
1931.3 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C93H139N15O25S2/c1-5-8-11-13-15-17-19-21-23-25-30-41-81(117)131-58-65(132-82(118)42-31-26-24-22-20-18-16-14-12-9-6-2)59-134-75-55-78(112)108(92(75)127)49-47-76(110)100-68(40-34-48-97-93(95)96)85(120)105-74(54-80(115)116)89(124)104-71(51-62-43-45-64(46-44-62)133-135(128,129)130)90(125)107-83(60(4)109)91(126)99-57-77(111)101-72(52-63-56-98-67-39-33-32-37-66(63)67)87(122)102-69(38-10-7-3)86(121)106-73(53-79(113)114)88(123)103-70(84(94)119)50-61-35-28-27-29-36-61/h27-29,32-33,35-37,39,43-46,56,60,65,68-75,83,98,109H,5-26,30-31,34,38,40-42,47-55,57-59H2,1-4H3,(H2,94,119)(H,99,126)(H,100,110)(H,101,111)(H,102,122)(H,103,123)(H,104,124)(H,105,120)(H,106,121)(H,107,125)(H,113,114)(H,115,116)(H4,95,96,97)(H,128,129,130)/t60-,65?,68+,69+,70+,71+,72+,73+,74+,75?,83+/m1/s1 |
InChI-Schlüssel |
SOLQBRKLBPMIFT-YKMRUUQMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
Synonyme |
dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9 DM-CCK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)
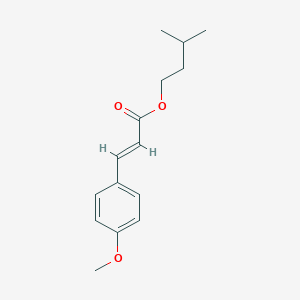
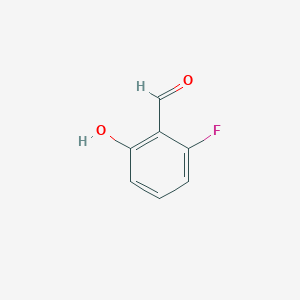
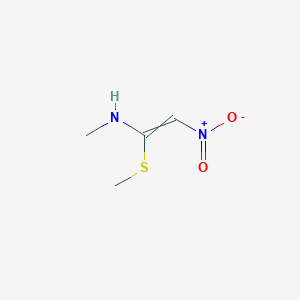
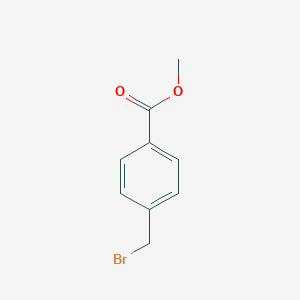
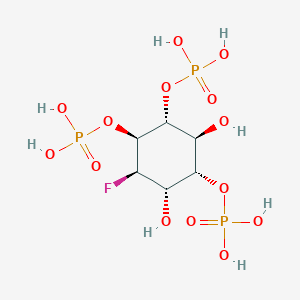
![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)
